molecular formula C21H23N3O B4740822 4-methyl-7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone

4-methyl-7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4740822
M. Wt: 333.4 g/mol
InChI Key: HEUCOGAMRJICLV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as mavoglurant and is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is through negative allosteric modulation of the mGluR5 receptor. This receptor is found in the central nervous system and is involved in various physiological processes such as learning, memory, and synaptic plasticity. By inhibiting the activity of this receptor, mavoglurant can potentially modulate the activity of glutamate in the brain, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that mavoglurant has various biochemical and physiological effects. In animal studies, mavoglurant has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior. In human studies, mavoglurant has been shown to improve social behavior and reduce symptoms of anxiety and depression in individuals with Fragile X syndrome.

Advantages and Limitations for Lab Experiments

One of the major advantages of using mavoglurant in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one of the limitations of using mavoglurant is its potential off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for research on 4-methyl-7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone. One of the major areas of research is in the development of new drugs that target the mGluR5 receptor for the treatment of various neurological disorders. Another area of research is in the development of new tools to study the role of mGluR5 in various physiological processes. Additionally, there is a need for further research on the potential off-target effects of mavoglurant and the development of more selective compounds.

Scientific Research Applications

4-methyl-7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has potential applications in various fields of scientific research. One of the major areas of research is in the field of neuroscience, where it is used as a tool to study the role of mGluR5 in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability, behavioral and learning challenges.

properties

IUPAC Name

4-methyl-7-[(E)-2-phenylethenyl]-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-20-18(23-21(22-15)24-11-5-6-12-24)13-17(14-19(20)25)10-9-16-7-3-2-4-8-16/h2-4,7-10,17H,5-6,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCOGAMRJICLV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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